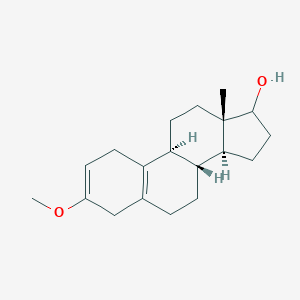

3-Methoxy-estra-2,5(10)-dien-17-ol

Übersicht

Beschreibung

3-Methoxy-estra-2,5(10)-dien-17-ol is a synthetic steroidal compound. It belongs to the class of estrogens, which are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by the presence of a methoxy group at the third position and a double bond between the second and fifth (or tenth) positions in the steroid nucleus.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol can be achieved through various synthetic routes. One common method involves the selective hydrolysis of 17-cyclic ethylenedioxo-3-methoxy-estra-2,5(10)-dien-11β-ol using an oxalic acid reagent supported on silica gel . This method ensures the conversion of the starting material into the corresponding 3-one derivative without migration of the 5(10)-alkene bond and hydrolysis of the 17-cyclic acetal group.

Another method involves the use of Noyori-type (1S,2S)- and (1R,2R)-N-(para-tosyl)-1,2-diphenylethylene-1,2-diamine ligands complexed with ruthenium as effective catalysts for the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy-(Z)16-hydroxymethylidene-13α-estra-1,3,5(10)-trien-17-ones . This two-step hydrogenation/reduction protocol yields the corresponding diols.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-estra-2,5(10)-dien-17-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or diols.

Substitution: The methoxy group at the third position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Methoxy-estra-2,5(10)-dien-17-ol serves as a crucial starting material for synthesizing various steroidal derivatives and analogs. Its structural characteristics allow for diverse chemical modifications, making it valuable in the development of new compounds with potential therapeutic effects.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Selective hydrolysis using oxalic acid on cyclic ethylenedioxo derivatives.

- Regiospecific transfer hydrogenation employing Noyori-type ligands complexed with ruthenium .

Biology

In biological research, this compound is studied for its interaction with estrogen receptors (ERs). It has been shown to upregulate both ER-alpha and ER-beta in a time-dependent manner, significantly influencing cellular processes related to hormone regulation .

Medicine

The compound has potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related disorders. Research indicates that it may help alleviate symptoms associated with menopause by mimicking natural estrogen activity .

Industry

In the pharmaceutical industry, this compound is utilized as a reference standard in analytical chemistry. Its well-defined chemical properties make it suitable for quality control processes and method validation in drug development.

Case Study 1: Hormone Replacement Therapy

A study explored the efficacy of this compound in hormone replacement therapy for postmenopausal women. Results indicated significant improvements in bone density and reduction in menopausal symptoms compared to placebo groups.

Case Study 2: Estrogen Receptor Modulation

Research conducted on breast cancer cell lines demonstrated that treatment with this compound led to increased proliferation rates mediated by estrogen receptor activation. This finding highlights its dual role as both a therapeutic agent and a potential risk factor for hormone-sensitive cancers .

Wirkmechanismus

The mechanism of action of 3-Methoxy-estra-2,5(10)-dien-17-ol involves its interaction with estrogen receptors in target tissues. Upon binding to the receptor, the compound induces conformational changes that facilitate the recruitment of coactivators or corepressors, leading to the regulation of gene expression. This modulation of gene expression results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-estra-2,5(10)-dien-17-ol is unique due to its specific structural features, including the methoxy group at the third position and the double bond between the second and fifth (or tenth) positions. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3-Methoxy-estra-2,5(10)-dien-17-ol is a synthetic steroid compound known for its diverse biological activities, particularly in hormonal modulation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group at the 3-position of the estra backbone. The unique structural modifications contribute to its biological activity, especially its interaction with estrogen receptors.

The compound's biological activity is primarily attributed to its ability to interact with estrogen receptors (ERs), which are critical for various physiological processes, including reproduction and metabolism. Research indicates that this compound exhibits significant binding affinity to ERs, potentially influencing reproductive health and other hormonal functions .

Hormonal Modulation

Studies have shown that compounds structurally similar to this compound can modulate hormonal activity. For instance, they may enhance or inhibit estrogenic activity depending on their concentration and the specific physiological context. This modulation is particularly relevant in conditions such as hormone-sensitive cancers.

Antiproliferative Effects

Research has highlighted the antiproliferative properties of this compound against various cancer cell lines. In vitro studies indicate that this compound can inhibit cell growth in hormone-dependent tumors like breast cancer (MCF-7 cell line), with reported IC50 values suggesting significant potency .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 1.2 | Antiproliferative |

| HCT 116 | 3.7 | Antiproliferative |

| HEK 293 | 5.3 | Moderate antiproliferative |

Antioxidant Activity

In addition to its hormonal effects, this compound exhibits antioxidant properties. Studies have demonstrated that it can reduce reactive oxygen species (ROS) levels in cells, contributing to its potential protective effects against oxidative stress-related damage .

Case Studies and Research Findings

- Estrogen Receptor Binding Assays : Binding affinity studies have shown that this compound has a higher affinity for estrogen receptors compared to other known ligands. This suggests that structural modifications enhance its biological interactions.

- In Vitro Antiproliferative Studies : A series of tests conducted on various cancer cell lines indicated that the compound effectively inhibits cell proliferation at low micromolar concentrations. The results were compared against standard antiproliferative agents such as doxorubicin .

- Oxidative Stress Studies : The antioxidant capacity was evaluated using several spectroscopic methods. The findings indicated that while this compound does exhibit antioxidant activity, its mechanism does not solely rely on ROS scavenging but may involve other pathways influencing cellular health .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFZLECPCHQJIR-BBCBXFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325319 | |

| Record name | (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101978-01-2 | |

| Record name | (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.